molecular formula C14H10FNO2 B131801 (S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine CAS No. 81496-30-2

(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine

Cat. No.: B131801
CAS No.: 81496-30-2
M. Wt: 243.23 g/mol
InChI Key: FYIOXXUKFQPTJS-CYBMUJFWSA-N
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Description

(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine is a chiral compound with significant potential in various scientific fields. This compound features a fluorine atom, a phenoxy group, and a cyanohydrin moiety, making it a versatile molecule for chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-3-phenoxybenzaldehyde.

    Cyanohydrin Formation: The aldehyde group of 4-fluoro-3-phenoxybenzaldehyde reacts with hydrogen cyanide (HCN) in the presence of a base, such as sodium hydroxide (NaOH), to form the cyanohydrin.

    Chiral Induction: To obtain the (S)-enantiomer, a chiral catalyst or chiral auxiliary is used during the cyanohydrin formation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and high yield. The use of chiral catalysts in large-scale production is crucial to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine undergoes various chemical reactions, including:

    Oxidation: The cyanohydrin group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the cyanohydrin group can yield primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: 4-Fluoro-3-phenoxybenzoic acid.

    Reduction: 4-Fluoro-3-phenoxybenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine involves its interaction with specific molecular targets. The cyanohydrin moiety can act as a nucleophile, participating in various biochemical reactions. The fluorine atom enhances the compound’s stability and reactivity, allowing it to interact with enzymes and receptors effectively.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-phenoxybenzaldehyde: Lacks the cyanohydrin group, making it less versatile in certain reactions.

    4-Fluoro-3-phenoxybenzoic acid: An oxidation product of the cyanohydrin, used in different contexts.

    4-Fluoro-3-phenoxybenzylamine: A reduction product, with distinct biological activities.

Uniqueness

(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine is unique due to its chiral nature and the presence of both a fluorine atom and a cyanohydrin group. This combination of features makes it a valuable compound for asymmetric synthesis and various research applications.

Properties

IUPAC Name

(2S)-2-(4-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2/c15-12-7-6-10(13(17)9-16)8-14(12)18-11-4-2-1-3-5-11/h1-8,13,17H/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIOXXUKFQPTJS-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C#N)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)[C@@H](C#N)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510254
Record name (2S)-(4-Fluoro-3-phenoxyphenyl)(hydroxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81496-30-2
Record name (2S)-(4-Fluoro-3-phenoxyphenyl)(hydroxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-3-phenoxybenzaldehyde (0.39 g, 1.8 mmol) in 25 ml of ether is added 25 ml of water followed by sodium cyanide (0.149 g, 3.04 mmol). The mixture is stirred vigorously while a solution of sodium bisulfite (0.257 g, 2.47 mmol) in 15 ml of water is added over about 5 minutes. The reaction mixture is stirred for two hours. The organic phase is separated, washed with water, dried over calcium sulfate and solvent evaporated to give α-cyano-4-fluoro-3-phenoxybenzyl alcohol
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Synthesis routes and methods II

Procedure details

For example, 4-fluoro-3-phenoxy-toluene, when reacted with N-bromosuccinimide in the presence of a radical initiator, for example azodiisobutyronitrile, optionally using a diluent, for example carbon tetrachloride, optionally using a diluent, and 100° C., gives 4-fluoro-3-phenoxy-benzyl bromide. From this, 4-fluoro-3-phenoxy-benzaldehyde can be prepared in a Sommelet reaction, that is to say by reaction with hexamethylenetetramine in the presence of a diluent, for example methylene chloride, at temperatures between 0° and 50° C., followed by reaction with aqueous acetic acid and thereafter with hydrochloric acid, at temperatures between 80° and 120° C. The reaction of 4-fluoro-3-phenoxy-benzaldehyde with sodium cyanide in aqueous acetic acid at 20° C. gives α-cyano-4-fluoro-3-phenoxy-benzyl alcohol. The reaction sequence described above is outlined in the following equations: ##STR11##
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